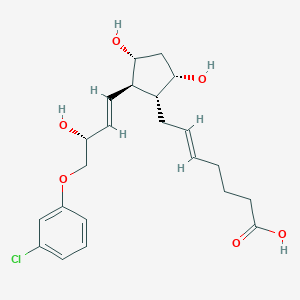

(+)-5-trans Cloprostenol

描述

属性

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGGHXVGBSZVMZ-BDFMIYKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57968-81-7, 72029-43-7 | |

| Record name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-(5E)-7-{(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-5-trans Cloprostenol discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of (+)-5-trans Cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) widely utilized in veterinary medicine for its potent luteolytic activity, which plays a crucial role in regulating the reproductive cycle in livestock.[1][2][3] The synthesis of the biologically active (+)-Cloprostenol, which features a cis (Z) configuration at the C5-C6 double bond, invariably produces its geometric isomer, this compound, as a minor impurity.[1][2] This technical guide provides a comprehensive overview of the discovery context, synthetic pathways, and biological mechanism of this compound. While it is the less active isomer, understanding its formation is critical for the purification and quality control of the therapeutic (+)-Cloprostenol. The document details the seminal Corey synthesis route, presents key quantitative data, outlines generalized experimental protocols, and illustrates the relevant biological signaling pathway.

Discovery and Background

The development of Cloprostenol stems from extensive research into prostaglandins, a class of lipid compounds with hormone-like effects. Prostaglandin F2α was identified as a natural luteolytic agent, capable of inducing the regression of the corpus luteum.[3][4] This discovery paved the way for the creation of synthetic analogues with enhanced stability and potency for therapeutic use.

Cloprostenol was developed as a more robust and effective alternative to natural PGF2α for veterinary applications, including estrus synchronization and termination of pregnancy.[3][4][5] Chemical synthesis of Cloprostenol, however, is not perfectly stereoselective. The crucial formation of the α-chain via the Wittig reaction can result in both the desired cis (Z) and the undesired trans (E) isomers at the 5,6-double bond.[6] this compound is this trans-isomer impurity. Studies have shown that the biological activity of the (+)-5-trans isomer is significantly lower than that of the cis form; for instance, it is reportedly 20-fold less active in terminating pregnancy in hamsters.[1][2]

Synthesis of Cloprostenol and the Formation of the (+)-5-trans Isomer

The most versatile and widely adopted strategy for the synthesis of prostaglandins and their analogues is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone.[5][7][8][9] This approach allows for the stereocontrolled introduction of the two side chains onto the cyclopentane core.

The generalized pathway leading to Cloprostenol, and consequently the (+)-5-trans isomer, involves the following key stages:

-

Lower (ω) Side Chain Installation: The synthesis typically begins with the commercially available (-)-Corey lactone. The primary alcohol is protected, and the lactone is reduced to a lactol (a hemiacetal). The lower side chain is then introduced, commonly via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide. This reaction establishes the E-configured double bond in the lower chain.[6][10]

-

Upper (α) Side Chain Installation: Following the attachment of the lower chain, the focus shifts to the upper chain. The protected alcohol is deprotected and then oxidized to form the "Corey aldehyde".[10] The upper α-chain is installed via a Wittig reaction using a phosphonium ylide. This step is critical as it generates the C5-C6 double bond. The geometry of this newly formed bond is dependent on the reaction conditions and the specific ylide used. While Z-selective Wittig conditions are employed to maximize the yield of the desired (+)-Cloprostenol (cis-isomer), the formation of the E-isomer, this compound, occurs as a byproduct.[6][7][11]

-

Final Deprotection: The final step involves the removal of any remaining protecting groups to yield the final products.

The mixture of cis and trans isomers necessitates purification, typically by chromatography, to isolate the biologically active (+)-Cloprostenol.[12]

Figure 1. Synthetic pathway showing the formation of cis and trans isomers.

Quantitative Data

Detailed quantitative yields for the specific synthesis of this compound are not typically published as it is an undesired byproduct. The focus of process development is to maximize the yield of the cis-isomer.[12] However, key properties and a comparison of biological activity are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉ClO₆ | [2] |

| Molecular Weight | 424.9 g/mol | [2] |

| CAS Number | 57968-81-7 | [2] |

| Appearance | A solution in ethanol | [2][13] |

| Purity | ≥98% (as a research chemical) | |

| Solubility | DMF: >100 mg/mL, DMSO: >100 mg/mL, Ethanol: >100 mg/mL, PBS (pH 7.2): >16 mg/mL | [2] |

Table 2: Comparative Biological Activity

| Compound | Activity Metric | Relative Potency | Reference |

| (+)-Cloprostenol (5-cis) | Termination of pregnancy in hamsters | ~20x more active | [1][2] |

| This compound | Termination of pregnancy in hamsters | Baseline (1x) | [1][2] |

| (+)-Cloprostenol (R-enantiomer) | Luteolytic Activity | The sole active enantiomer | [4] |

Experimental Protocols (Generalized)

The following are generalized methodologies for the key reactions involved in the synthesis of Cloprostenol, based on established prostaglandin synthesis literature.[6][10]

A. Horner-Wadsworth-Emmons (HWE) Reaction for Lower Chain Installation

-

Ylide Generation: The appropriate dimethylphosphonate reagent is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hydride (NaH) or n-butyllithium, is added dropwise to generate the phosphonate carbanion.

-

Condensation: A solution of the Corey aldehyde (or its precursor lactol) in the same dry solvent is added slowly to the ylide solution.

-

Reaction and Quench: The reaction mixture is stirred for several hours, allowing the condensation to complete. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.

B. Wittig Reaction for Upper Chain Installation

-

Ylide Generation: The phosphonium salt precursor of the α-chain (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is suspended in a dry solvent like THF or DMSO under an inert atmosphere. A strong base, such as sodium hydride or potassium tert-butoxide, is added to deprotonate the salt and form the phosphorus ylide.

-

Condensation: The Corey aldehyde intermediate, dissolved in a dry solvent, is added to the ylide solution at a controlled temperature (e.g., room temperature).

-

Reaction and Quench: The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water.

-

Workup: The pH is adjusted, and the product is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting mixture of cis and trans isomers is then separated by silica gel chromatography to isolate (+)-Cloprostenol from the this compound impurity.

Signaling Pathway and Mechanism of Action

As a PGF2α analogue, Cloprostenol exerts its biological effects by acting as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[14][15] The binding of Cloprostenol to the FP receptor initiates a signaling cascade that leads to the physiological response of luteolysis.

The key steps in the signaling pathway are:

-

Receptor Binding: Cloprostenol binds to the FP receptor on the surface of luteal cells.

-

G-Protein Activation: This binding event activates a coupled Gq protein.

-

PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

PKC Activation: The increase in both cytosolic Ca²⁺ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

-

Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to downstream effects, including constriction of blood vessels supplying the corpus luteum and apoptosis of luteal cells, culminating in the regression of the corpus luteum and a sharp decline in progesterone production.[15]

Figure 2. FP receptor signaling cascade initiated by Cloprostenol.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cloprostenol - Wikipedia [en.wikipedia.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Improved and Efficient Process for the Preparation of (+)-cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Cayman Chemical [bioscience.co.uk]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of (+)-5-trans Cloprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of Prostaglandin F2α (PGF2α) and a stereoisomer of the potent luteolytic agent, (+)-Cloprostenol.[1][2] It is primarily known as a minor impurity that can be produced during the chemical synthesis of (+)-Cloprostenol.[2][3] While the cis-isomer of Cloprostenol is biologically active and utilized in veterinary medicine for its potent effects on the corpus luteum, the (+)-5-trans isomer exhibits significantly lower biological activity.[2] This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, intended for researchers in drug development and related scientific fields.

Chemical Structure and Identification

This compound is characterized by a trans-configuration at the C5-C6 double bond of the α-chain, which distinguishes it from the biologically more active cis-isomer.[2]

Chemical Name: [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid.[1]

Stereochemistry: The molecule possesses multiple chiral centers and geometric isomerism, which are critical to its biological activity. The "(+)" designation refers to its dextrorotatory optical activity, and "5-trans" specifies the E configuration of the double bond between carbons 5 and 6.

Structural Identifiers

| Identifier | Value |

| CAS Number | 57968-81-7[4] |

| Molecular Formula | C₂₂H₂₉ClO₆[4] |

| Molecular Weight | 424.9 g/mol [4] |

| Canonical SMILES | OC1--INVALID-LINK----INVALID-LINK--COC2=CC(Cl)=CC=C2">C@@HC(O)C1[1] |

| InChI Key | VJGGHXVGBSZVMZ-BDFMIYKPSA-N[1] |

| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Physical Form | Solution in ethanol | [1] |

| Purity | ≥98% | [4] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

| Solubility | ||

| DMF | >100 mg/mL | [1] |

| DMSO | >100 mg/mL | [1] |

| Ethanol | >100 mg/mL | [1] |

| PBS (pH 7.2) | >16 mg/mL | [1] |

Mechanism of Action and Biological Activity

As a prostaglandin F2α analogue, the biological activity of Cloprostenol isomers is mediated through the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by FP receptor activation involves the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

In reproductive tissues, this signaling cascade leads to luteolysis, the regression of the corpus luteum.[5] This process involves both functional and morphological changes, including a sharp fall in progesterone production.

Structure-Activity Relationship and Potency

The stereochemistry of the C5-C6 double bond is a critical determinant of biological activity. The (+)-5-trans isomer is significantly less potent than its cis counterpart. In a hamster model for pregnancy termination, this compound was found to be 20-fold less active than the 5-cis form.[2] This reduced activity is attributed to a lower binding affinity for the FP receptor. Research on bovine corpus luteum and myometrial cell membranes has shown that the binding to the PGF2α receptor is highly stereospecific, with the d-cloprostenol (the active cis-isomer) being approximately 150 times more potent in inhibiting radiolabeled PGF2α binding than the l-cloprostenol enantiomer. While direct binding affinity data for the (+)-5-trans isomer is scarce, its lower biological activity strongly suggests a poorer fit within the receptor's binding pocket compared to the cis-isomer.

Synthesis and Analysis

Synthesis Overview

The synthesis of Cloprostenol and its analogues generally follows modifications of the Corey prostaglandin synthesis, a landmark in organic chemistry.[6][7] This strategy often utilizes a bicycloheptane intermediate to establish the correct stereochemistry of the cyclopentane ring.[7] The production of this compound is not typically a synthetic goal but rather a result of incomplete stereocontrol during the formation of the C5-C6 double bond, often via a Wittig or Horner-Wadsworth-Emmons reaction.

A general workflow for prostaglandin synthesis leading to Cloprostenol isomers is outlined below.

Experimental Protocol: Analytical Separation of Cloprostenol Isomers

As this compound is an isomer of the active drug, its detection and quantification are important for quality control. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. A published method for the enantioselective separation of cloprostenol provides a basis for isomer analysis.[8]

Objective: To separate and quantify Cloprostenol isomers using chiral HPLC.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (Column): Chiralcel OD-RH.[8]

-

Mobile Phase: Acetonitrile and 20mM sodium dihydrogenphosphate buffer (pH 3.0) in a 33:67 (v/v) ratio.[8]

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 20°C.

-

Detection: UV at 274 nm (for aromatic detection) or 210 nm (for higher sensitivity).[8]

-

Sample Preparation: Dissolve the sample mixture containing Cloprostenol isomers in the mobile phase or a compatible solvent.

-

Injection: Inject a suitable volume (e.g., 20 µL) onto the column.

-

Analysis: The different isomers will exhibit distinct retention times, allowing for their separation and quantification based on peak area relative to a standard curve. This method has been shown to achieve baseline resolution of the enantiomers.[8]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically for the (+)-5-trans isomer of Cloprostenol are not available. However, data on racemic and d-cloprostenol provide insight into the likely metabolic fate.

Cloprostenol is rapidly absorbed following intramuscular administration. In cows, d-cloprostenol reaches peak plasma levels in approximately 90 minutes, with an elimination half-life of about 1.6 hours. The primary routes of metabolism for PGF2α analogues include β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor metabolites.[5] Excretion occurs primarily through urine and feces.[5][9] Given its structural similarity, this compound is expected to follow similar metabolic pathways, though its absorption, distribution, and clearance rates may differ from the cis-isomer.

Conclusion

This compound is the less active stereoisomer of the synthetic prostaglandin analogue, Cloprostenol. Its significance lies primarily in its role as a process-related impurity in the synthesis of the pharmaceutically active cis-isomer. The trans-configuration at the C5-C6 double bond drastically reduces its binding affinity to the FP receptor and, consequently, its biological potency. Understanding its structure, properties, and analytical separation from the active isomer is crucial for the quality control and development of Cloprostenol-based veterinary drugs. Further research into the specific binding kinetics and pharmacology of this isomer could provide deeper insights into the structure-activity relationships of the prostaglandin F receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloprostenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (+)-5-trans Cloprostenol: A Prostaglandin F2α Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α (PGF2α). It is recognized primarily as a stereoisomer and a minor impurity generated during the synthesis of the more biologically active (+)-Cloprostenol, which features a cis-configuration at the C5-C6 double bond.[1][2][3][4] While the parent compound, (+)-Cloprostenol, is a potent luteolytic agent widely used in veterinary medicine, the 5-trans isomer exhibits significantly lower biological activity.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its relationship to PGF2α, its interaction with the prostaglandin F receptor (FP receptor), and methodologies for its study.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental application.

| Property | Value | Reference |

| Chemical Name | [1R-[1α(E),2β(1E,3R*),3α,5α]]-7-[2-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid | [2][4] |

| Synonyms | D-Cloprostenol, (+)-5,6-trans Cloprostenol, (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α | [2] |

| Molecular Formula | C22H29ClO6 | [2] |

| Molecular Weight | 424.9 g/mol | [2] |

| CAS Number | 57968-81-7 | [2] |

| Purity | ≥95% to ≥98% (commercially available) | [2][4] |

| Solubility | >100 mg/mL in DMF and DMSO; >16 mg/mL in PBS (pH 7.2) | [1][2] |

| Storage | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | [2] |

Receptor Binding and Biological Activity

This compound, like other PGF2α analogs, exerts its biological effects through interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The stereochemistry of the molecule, particularly the configuration of the double bond at the C5 position, is critical for its binding affinity and subsequent biological potency.

Receptor Binding Affinity

Although direct binding data for the 5-trans isomer is lacking, its in vivo activity is reported to be 20-fold less than the 5-cis form in terminating pregnancy in hamsters.[1][2] This significant reduction in potency strongly implies a correspondingly lower binding affinity for the FP receptor. For comparative purposes, Table 2 presents the binding affinities of the active (+)-Cloprostenol isomer (fluprostenol) and the natural ligand, PGF2α.

| Compound | Receptor | Ki (nM) | Reference |

| PGF2α | Mouse FP | 3-4 | |

| (+)-Cloprostenol (Fluprostenol) | Mouse FP | 3-4 | |

| This compound | Human FP | Data not available |

Signaling Pathway

Activation of the FP receptor by PGF2α analogs typically initiates a signaling cascade through the Gq alpha subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and luteolysis. There is also evidence of crosstalk with other signaling pathways, such as the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound. These protocols are adaptable for the comparison of different prostaglandin analogs.

Synthesis and Purification

The synthesis of (+)-Cloprostenol and its isomers is a multi-step process. This compound is often an impurity that needs to be separated from the desired 5-cis isomer.

Synthesis Overview: The synthesis of the (+)-isomer of cloprostenol can be achieved through a stereospecific route, often involving the protection of functional groups, reduction, and Wittig reactions to introduce the side chains. The deprotection of the final product yields the active compound.

Purification Protocol (Adapted from HPLC methods for cloprostenol isomers):

-

Column: Chiral stationary phase columns, such as Chiralcel OD-RH, are effective for separating cloprostenol enantiomers and potentially its geometric isomers.

-

Mobile Phase: A mixture of acetonitrile and a buffer, such as sodium dihydrogenphosphate (e.g., 20mM, pH 3.0), is commonly used. The ratio of acetonitrile to buffer (e.g., 33:67 v/v) should be optimized for baseline separation.

-

Flow Rate: A flow rate of approximately 0.7 to 1.0 mL/min is typical.

-

Detection: UV detection at a wavelength of 210 nm or 274 nm can be used.

-

Temperature: The separation is usually performed at ambient temperature (e.g., 20-25°C).

-

Fraction Collection: Fractions corresponding to the separated peaks of the 5-trans and 5-cis isomers are collected.

-

Solvent Evaporation and Characterization: The solvent is evaporated from the collected fractions, and the purity of the isolated this compound is confirmed by analytical HPLC and its structure verified by mass spectrometry and NMR.

In Vitro Assays

4.2.1. Radioligand Binding Assay (Adaptable Protocol)

This assay is used to determine the binding affinity (Ki) of this compound to the FP receptor.

-

Materials:

-

Cell membranes expressing the FP receptor (e.g., from HEK293 cells).

-

Radiolabeled PGF2α (e.g., [3H]PGF2α).

-

Unlabeled PGF2α (for determining non-specific binding).

-

This compound and other test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a microplate, combine the cell membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled test compound (this compound).

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, add a high concentration of unlabeled PGF2α.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2.2. In Vitro Luteolysis Bioassay (Adaptable Protocol)

This assay assesses the functional activity of this compound by measuring its ability to induce luteolysis in cultured luteal cells.

-

Cell Culture:

-

Isolate and culture luteal cells from a suitable animal model (e.g., bovine or feline).

-

Maintain the cells in an appropriate culture medium supplemented with serum and antibiotics.

-

-

Treatment:

-

Treat the cultured luteal cells with varying concentrations of this compound, (+)-Cloprostenol (as a positive control), and a vehicle control.

-

Incubate for a defined period (e.g., 24-48 hours).

-

-

Endpoint Measurement:

-

Progesterone Secretion: Measure the concentration of progesterone in the culture medium using an ELISA or radioimmunoassay. A decrease in progesterone levels indicates luteolysis.

-

Cell Viability: Assess cell viability using assays such as MTT or LDH to determine if the compound has cytotoxic effects.

-

Gene Expression Analysis: Analyze the expression of genes involved in steroidogenesis (e.g., StAR, HSD3B) and apoptosis (e.g., Caspase-3) using quantitative real-time PCR (qRT-PCR).

-

In Vivo Assays

4.3.1. Luteolytic Activity in a Hamster Model (Adaptable Protocol)

This in vivo model is used to assess the ability of this compound to terminate pregnancy, a functional measure of its luteolytic activity.

-

Animal Model:

-

Use time-mated pregnant hamsters.

-

-

Treatment:

-

Administer different doses of this compound, (+)-Cloprostenol (positive control), and a vehicle control via subcutaneous or intramuscular injection at a specific stage of gestation (e.g., day 6-8).

-

-

Endpoint Measurement:

-

Monitor the animals for signs of pregnancy termination (e.g., vaginal bleeding, abortion).

-

At a predetermined time point after treatment, euthanize the animals and examine the uterine horns for the presence or absence of viable fetuses.

-

-

Data Analysis:

-

Calculate the percentage of animals in each group that exhibit pregnancy termination.

-

Determine the effective dose (ED50) for each compound.

-

Conclusion

This compound serves as an important reference compound in the study of prostaglandin F2α analogs. Its significantly reduced biological activity compared to its 5-cis counterpart underscores the critical role of stereochemistry in ligand-receptor interactions and subsequent physiological responses. The technical information and adaptable protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of prostaglandin analogs and their therapeutic potential. Further studies are warranted to precisely quantify the receptor binding affinity of this compound and to fully elucidate its pharmacological profile.

References

Stereoisomerism and Biological Activity of Cloprostenol Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and induce parturition.[1] As a chiral molecule, cloprostenol exists as two non-superimposable mirror images, or enantiomers: the dextrorotatory ((+)-cloprostenol or d-cloprostenol) and levorotatory ((-)-cloprostenol or l-cloprostenol) forms.[2][3] The commercially available product is often a racemic mixture (dl-cloprostenol), containing both enantiomers in equal proportions.[4] However, extensive research has demonstrated that the biological activity of cloprostenol is highly stereospecific, with one enantiomer being significantly more potent than the other.[5][6][7] This guide provides a comprehensive overview of the stereoisomerism of cloprostenol, the differential biological activities of its enantiomers, and the underlying experimental methodologies.

Stereoisomerism and Receptor Binding

The biological effects of cloprostenol are mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[8][9] The binding of cloprostenol to the FP receptor is highly stereospecific, meaning the three-dimensional arrangement of atoms in the molecule significantly influences its ability to bind to and activate the receptor.

Studies have consistently shown that the d-cloprostenol enantiomer is the biologically active component , exhibiting a much greater affinity for the FP receptor compared to the l-cloprostenol enantiomer.[2][5][6][7] In fact, the l-isomer is often considered biologically inert or to have a significantly lower potency.[10][11]

Quantitative Data on Receptor Binding

The following table summarizes the relative potency of cloprostenol enantiomers in inhibiting the binding of radiolabeled PGF2α to its receptors in bovine corpus luteum and myometrial cell membranes.

| Compound | Tissue | Relative Potency (vs. dl-cloprostenol) | Reference |

| d-Cloprostenol | Corpus Luteum | ~150 times more potent | [6][7] |

| d-Cloprostenol | Myometrium | ~10 times more potent | [6][7] |

| PGF2α | Corpus Luteum | Equipotent to d-cloprostenol | [6][7] |

| PGF2α | Myometrium | Equipotent to d-cloprostenol | [6][7] |

Biological Activity and Luteolytic Effects

The primary biological function of cloprostenol is its luteolytic activity, which involves the functional and morphological regression of the corpus luteum (CL).[4] This leads to a sharp decline in progesterone production, initiating the return to estrus and ovulation.[2][12]

The superior binding affinity of d-cloprostenol to the FP receptor translates directly to its enhanced luteolytic potency. It has been demonstrated that d-cloprostenol is approximately 3.5 times more potent than the racemic mixture in its biological activity.[2] Consequently, a lower dose of d-cloprostenol is required to achieve the same therapeutic effect as dl-cloprostenol.[4][5] For instance, the recommended therapeutic dose of d-cloprostenol in cattle is 150 µg, whereas the dose for the racemic mixture is 500 µg.[4]

The levorotatory isomer not only lacks significant luteolytic effect but may also sterically hinder the action of the dextrorotatory isomer at the receptor site.[10] This further underscores the importance of using the pure, biologically active enantiomer for optimal therapeutic outcomes and potentially reduced side effects.[10]

Signaling Pathway of Cloprostenol

The binding of d-cloprostenol to the FP receptor initiates a downstream signaling cascade. The FP receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with luteolysis.

Caption: Signaling pathway of d-cloprostenol via the FP receptor.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of cloprostenol enantiomers to the FP receptor.

Methodology:

-

Membrane Preparation:

-

Isolate cell membranes from tissues expressing the FP receptor (e.g., bovine corpus luteum or myometrium) or from cell lines overexpressing the receptor.[6]

-

Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α) with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (d-cloprostenol, l-cloprostenol, or dl-cloprostenol).[6]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled PGF2α).

-

-

Separation and Counting:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for each enantiomer.

-

Caption: Workflow for a radioligand receptor binding assay.

Luteolysis Assessment in Animal Models

This in vivo experiment evaluates the luteolytic efficacy of cloprostenol enantiomers.

Methodology:

-

Animal Selection and Synchronization:

-

Treatment Administration:

-

Divide the animals into treatment groups and administer a specific dose of d-cloprostenol, l-cloprostenol, or dl-cloprostenol via intramuscular injection.[4] Include a control group receiving a placebo.

-

-

Monitoring of Luteolysis:

-

Collect blood samples at regular intervals (e.g., 0, 24, 48, and 72 hours post-injection) to measure plasma progesterone concentrations.[13][15] A significant drop in progesterone indicates luteolysis.

-

Perform transrectal ultrasonography to monitor the size and vascularization of the corpus luteum.[13]

-

-

Estrus Detection:

-

Observe the animals for signs of estrus (e.g., behavioral changes, standing to be mounted) following the expected luteolysis.

-

-

Data Analysis:

-

Compare the changes in progesterone levels, corpus luteum size, and the timing and incidence of estrus between the different treatment groups.

-

Caption: Experimental workflow for assessing luteolysis in vivo.

Conclusion

The biological activity of cloprostenol is intrinsically linked to its stereochemistry. The d-cloprostenol enantiomer is the primary contributor to the drug's potent luteolytic effects, demonstrating significantly higher binding affinity for the FP receptor than its l-counterpart. This stereoselectivity has important implications for drug development and clinical application, favoring the use of the pure d-enantiomer to maximize therapeutic efficacy and potentially minimize off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the distinct pharmacological profiles of cloprostenol enantiomers.

References

- 1. Cloprostenol - Wikipedia [en.wikipedia.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. biomedgrid.com [biomedgrid.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. caymanchem.com [caymanchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. journals.acspublisher.com [journals.acspublisher.com]

- 11. ijpsr.com [ijpsr.com]

- 12. Effect of sodium cloprostenol and flunixin meglumine on luteolysis and the timing of birth in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Responses to intra-luteal administration of cloprostenol in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rates of luteolysis and pregnancy in dairy cows after treatment with cloprostenol or dinoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The use of D- and L,D- cloprostenol to reduce diastral period of estrus cycle in mares | BIO Web of Conferences [bio-conferences.org]

Pharmacological Profile of (+)-5-trans Cloprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) and a stereoisomer of the potent luteolytic agent, (+)-cloprostenol.[1][2][3][4] It is primarily known as a minor impurity generated during the synthesis of the pharmacologically active cis-isomer.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor interaction, functional activity, and the experimental methodologies used for its characterization. While specific quantitative data for this particular isomer is limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its further investigation by presenting detailed experimental protocols and comparative data for related compounds.

Introduction

Cloprostenol, a synthetic PGF2α analogue, is widely used in veterinary medicine to synchronize estrus and induce parturition due to its potent luteolytic activity.[5] This action is mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The biological activity of cloprostenol resides primarily in the (+)-enantiomer, specifically the cis-isomer. The (+)-5-trans isomer is reported to be significantly less active. One study noted that the (+)-5-trans isomer is 20-fold less active than the 5-cis form in terminating pregnancy in hamsters, indicating substantially lower in vivo potency.[1]

Receptor Binding Profile

Table 1: Comparative Receptor Binding Affinities (Ki in nM) of Prostanoid Receptor Ligands

| Compound | FP Receptor | DP Receptor | EP1 Receptor | EP3 Receptor | EP4 Receptor | IP Receptor | TP Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| PGF2α | 3-4 | >1000 | ~100 | ~100 | >1000 | >1000 | ~100 |

| (+)-Cloprostenol | High Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |

| Travoprost acid | 35 ± 5 | 52,000 | 9540 | 3501 | 41,000 | >90,000 | 121,000 |

| Latanoprost acid | 98 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

Note: Data for PGF2α, Travoprost acid, and Latanoprost acid are compiled from various sources for comparative purposes. The affinity of (+)-Cloprostenol is described qualitatively due to a lack of specific numerical data in the searched literature.

Functional Activity

The functional activity of a ligand is determined by its ability to elicit a cellular response upon binding to its receptor. For FP receptor agonists, this is typically measured through second messenger assays, such as inositol phosphate accumulation or intracellular calcium mobilization. As with binding affinity, specific functional potency (EC50) and efficacy (Emax) values for this compound are not well-documented.

Table 2: Comparative Functional Potencies (EC50 in nM) of FP Receptor Agonists

| Compound | Inositol Phosphate Turnover | Calcium Mobilization |

| This compound | Data not available | Data not available |

| (+)-Cloprostenol | 4.5 | Data not available |

| Travoprost acid | 1.4 - 3.6 | Data not available |

| Latanoprost acid | 32 - 124 | Data not available |

Note: Data for (+)-Cloprostenol, Travoprost acid, and Latanoprost acid are provided for comparative context.

Signaling Pathways

The FP receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).

FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of prostanoid receptor ligands like this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq-coupled receptors.

Inositol Phosphate Accumulation Assay Workflow.

Protocol:

-

Cell Culture and Labeling: Plate cells expressing the FP receptor in multi-well plates and incubate with a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Assay Initiation: Wash the cells and pre-incubate with a buffer containing lithium chloride (LiCl) to block the degradation of inositol monophosphate.

-

Compound Stimulation: Add varying concentrations of the test compound (this compound) and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid) and neutralize the extracts.

-

Purification: Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns.

-

Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Calcium Mobilization Assay

This is another functional assay to measure Gq-coupled receptor activation by detecting changes in intracellular calcium levels.

Calcium Mobilization Assay Workflow.

Protocol:

-

Cell Plating: Seed cells expressing the FP receptor into black-walled, clear-bottom microplates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage, for approximately one hour at 37°C.

-

Assay Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Compound Addition: The instrument will add the test compound at various concentrations to the wells while simultaneously monitoring fluorescence.

-

Data Acquisition: Record the fluorescence intensity before and after the addition of the compound over a period of several minutes.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to obtain a dose-response curve from which EC50 and Emax values can be calculated.

Conclusion

This compound is a less active stereoisomer of the potent luteolytic agent (+)-cloprostenol. Its pharmacological profile is presumed to be that of a weak agonist at the FP receptor. The lack of specific quantitative binding and functional data in the public domain highlights a gap in the complete understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise binding affinities and functional potencies of this compound and other related prostanoid compounds. Such data are crucial for a comprehensive understanding of its structure-activity relationships and its potential off-target effects. Further research is warranted to fully elucidate the pharmacological profile of this cloprostenol isomer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. The effect of cloprostenol on human luteal steroid and prostaglandin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prostaglandin E2, DL-cloprostenol, and prostaglandin E2 in combination with D-cloprostenol on uterine motility during diestrus in experimental cows - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Mechanism of Action of (+)-5-trans Cloprostenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-5-trans Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α). While it is primarily known as a less active isomer and an impurity in the synthesis of the potent luteolytic agent (+)-Cloprostenol (the 5-cis isomer), understanding its in vitro mechanism of action is crucial for a comprehensive pharmacological profile. This technical guide delineates the core in vitro mechanism of action of PGF2α analogues, which is applicable to this compound, albeit with significantly lower potency. The guide details its interaction with the prostaglandin F2α receptor (FP receptor), the subsequent downstream signaling cascades, and provides methodologies for key experiments used to elucidate this pathway. Due to a scarcity of specific quantitative data for the (+)-5-trans isomer in peer-reviewed literature, this guide presents data for the natural ligand PGF2α and the active isomer, d-cloprostenol, to provide a robust comparative context.

Introduction

Prostaglandin F2α (PGF2α) and its synthetic analogues are critical regulators of various physiological processes, most notably in reproductive and ocular systems. Cloprostenol, a synthetic PGF2α analogue, is widely used in veterinary medicine for its potent luteolytic activity.[1] The biological activity of Cloprostenol is primarily attributed to its dextrorotatory (+) isomer with a cis configuration at the C5-C6 double bond ((+)-cis-Cloprostenol or d-cloprostenol). The (+)-5-trans isomer of Cloprostenol is a known impurity and is reported to be substantially less active.[2][3] This document focuses on the in vitro mechanism of action, which is initiated by the binding to a specific G protein-coupled receptor.

Receptor Binding and Activation

This compound, like other PGF2α analogues, exerts its effects by acting as an agonist at the Prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[4] The binding to the FP receptor is highly stereospecific.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities for the FP Receptor

| Compound | Tissue/Cell Type | Ki / IC50 (nM) | Reference |

| Prostaglandin F2α | Bovine Corpus Luteum | Kd: 1.6 (high affinity), 24 (low affinity) | [6] |

| d-Cloprostenol | Bovine Corpus Luteum | - (equipotent to PGF2α) | [5] |

| dl-Cloprostenol | Bovine Corpus Luteum | ~150x less potent than d-Cloprostenol | [5] |

| This compound | - | Data not available | - |

Note: The table presents data for PGF2α and comparative data for Cloprostenol isomers to provide context for the expected lower affinity of this compound.

Downstream Signaling Pathways

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The FP receptor predominantly couples to the Gq/11 family of G proteins.

Gq/11-Phospholipase C (PLC) Pathway

The activation of the Gq/11 protein initiates a canonical signaling cascade:

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytoplasm, leading to a rapid and transient increase in intracellular calcium concentration.[7]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[8] PKC then phosphorylates a variety of cellular proteins on serine and threonine residues, leading to downstream cellular responses.

References

- 1. Elucidating the in vivo phosphorylation dynamics of the ERK MAP kinase using quantitative proteomics data and Bayesian model selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. (+)-Cloprostenol | CAS#:54276-21-0 | Chemsrc [chemsrc.com]

- 5. Specific binding of dl-cloprostenol and d-cloprostenol to PGF2 alpha receptors in bovine corpus luteum and myometrial cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F2alpha-activated protein kinase Calpha phosphorylates myristoylated alanine-rich C kinase substrate protein in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of d-Cloprostenol and its Isomers in Reproductive Biology: An In-depth Technical Guide

Introduction

Cloprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to control the reproductive cycle in various species, particularly cattle, swine, and horses. Its primary function is to induce the regression of the corpus luteum (luteolysis), leading to a decline in progesterone levels and enabling the initiation of a new estrous cycle or the induction of parturition. Cloprostenol exists as a racemic mixture of two enantiomers: d-cloprostenol and l-cloprostenol. The dextrorotatory enantiomer, d-cloprostenol, is the biologically active component responsible for the luteolytic effects. During the synthesis of d-cloprostenol, other isomers can be formed as minor impurities, including (+)-5-trans Cloprostenol. This technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental evaluation of d-cloprostenol, while also clarifying the role and relative activity of its isomers.

Mechanism of Action: A Cascade of Cellular Events

d-Cloprostenol exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) located on the surface of luteal cells. This binding initiates a cascade of intracellular signaling events, ultimately leading to the functional and structural regression of the corpus luteum.

The activation of the FP receptor by d-cloprostenol primarily couples to Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are involved in the pro-inflammatory and apoptotic processes that characterize luteolysis.

Role of Cloprostenol Isomers

The biological activity of cloprostenol is highly stereospecific. The d-cloprostenol (a cis isomer) is the enantiomer that binds with high affinity to the FP receptor and is responsible for the potent luteolytic effects observed. In contrast, this compound is an isomer that is significantly less active. It is often considered an impurity in the synthesis of d-cloprostenol. Studies have shown that the (+)-5-trans isomer is approximately 20-fold less active than the 5-cis form in terminating pregnancy in hamsters[1].

Applications in Reproductive Biology

The primary application of d-cloprostenol is in the synchronization of estrus in livestock, which is crucial for the implementation of artificial insemination (AI) programs. By inducing luteolysis, d-cloprostenol allows for the controlled timing of estrus and ovulation in a herd, leading to more efficient breeding management.

Key Applications:

-

Estrus Synchronization: Used in various protocols, such as the Ovsynch program, to bring a group of animals into heat at a predetermined time.

-

Treatment of Reproductive Disorders: Effective in treating conditions such as silent heat, persistent corpus luteum, and pyometra.

-

Induction of Parturition: Can be used to induce farrowing in sows and parturition in mares.

-

Termination of Pregnancy: Can be used for the elective termination of pregnancy.

Quantitative Data on d-Cloprostenol Efficacy

The following tables summarize quantitative data from various studies on the use of d-cloprostenol and its isomers.

Table 1: Recommended Dosages of d-Cloprostenol

| Species | Recommended Dose (d-Cloprostenol) | Route of Administration |

| Cattle | 150 µg | Intramuscular |

| Swine | 75 µg | Intramuscular |

| Horses | 75 µg | Intramuscular |

Table 2: Comparative Luteolytic Efficacy of Cloprostenol Isomers in Bovine Corpus Luteum

| Compound | Relative Potency (vs. dl-cloprostenol) |

| d-Cloprostenol | ~150 times more potent |

| PGF2α | Equipotent to d-cloprostenol |

| PGE1 | ~280 times less potent |

Table 3: Estrus Response in Beef Heifers to Different Doses and Routes of Cloprostenol Administration [2]

| Dose (µg) | Route | Estrus Detection Rate (%) | Ovulation Rate (%) |

| 500 | i.m. | 78 | 89 |

| 500 | s.c. | 100 | 100 |

| 125 | i.m. | 55 | 55 |

| 125 | s.c. | 33 | 44 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of d-cloprostenol.

Prostaglandin F2α Receptor Binding Assay

This assay is used to determine the binding affinity of d-cloprostenol and its isomers to the FP receptor.

Materials:

-

Membrane preparation from bovine corpus luteum or cells expressing the FP receptor.

-

Radiolabeled PGF2α (e.g., [3H]PGF2α).

-

Unlabeled d-cloprostenol, this compound, and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of the unlabeled ligands.

-

In a microtiter plate, add the membrane preparation, a fixed concentration of radiolabeled PGF2α, and varying concentrations of the unlabeled ligands.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Progesterone Radioimmunoassay (RIA)

This assay is used to quantify the concentration of progesterone in serum samples to assess the luteolytic effect of d-cloprostenol.

Materials:

-

Progesterone-specific antibody.

-

Radiolabeled progesterone (e.g., [125I]progesterone).

-

Progesterone standards of known concentrations.

-

Serum samples from treated and control animals.

-

Assay buffer.

-

Second antibody (for precipitation of the primary antibody-antigen complex).

-

Gamma counter.

Procedure:

-

Pipette known amounts of progesterone standards and unknown serum samples into assay tubes.

-

Add a fixed amount of progesterone-specific antibody to each tube.

-

Add a fixed amount of radiolabeled progesterone to each tube.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 hours) to allow for competitive binding.

-

Add the second antibody to precipitate the primary antibody-progesterone complex.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioligand against the concentration of the progesterone standards.

-

Determine the progesterone concentration in the unknown samples by interpolating their binding values on the standard curve.

Ovsynch Protocol for Estrus Synchronization in Cattle

This is a widely used field protocol that incorporates d-cloprostenol for timed artificial insemination.

Procedure:

-

Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH) to synchronize follicular wave emergence.

-

Day 7: Administer an injection of d-cloprostenol (150 µg, IM) to induce luteolysis.

-

Day 9 (56 hours after d-cloprostenol): Administer a second injection of GnRH to induce ovulation of the dominant follicle.

-

Day 10 (16-20 hours after the second GnRH injection): Perform timed artificial insemination.

d-Cloprostenol is a highly effective and widely used synthetic prostaglandin F2α analogue in reproductive biology. Its potent luteolytic activity, mediated through the FP receptor signaling cascade, makes it an invaluable tool for the management of reproduction in livestock. While isomers such as this compound exist, they exhibit significantly lower biological activity and are primarily considered impurities of the more potent d-cloprostenol. A thorough understanding of the mechanism of action, appropriate dosages, and experimental protocols for d-cloprostenol is essential for researchers, scientists, and drug development professionals working in the field of animal reproduction.

References

Understanding the Luteolytic Activity of Prostaglandin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the luteolytic activity of prostaglandin analogs, focusing on their core mechanisms of action. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways.

Introduction to Luteolysis and Prostaglandin Analogs

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone.[1] In the absence of pregnancy, the CL undergoes a process of regression known as luteolysis, which is critical for the initiation of a new reproductive cycle.[2][3] In many mammalian species, the primary physiological trigger for luteolysis is prostaglandin F2α (PGF2α), which is released from the uterus.[4][5]

PGF2α and its synthetic analogs are widely used in veterinary and human medicine to control reproductive cycles and treat various conditions.[6][7] These compounds exert their effects by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[8] The activation of the FP receptor initiates a cascade of intracellular events that ultimately lead to the functional and structural regression of the corpus luteum.[9][10] Functional luteolysis is characterized by a rapid decline in progesterone secretion, while structural luteolysis involves the apoptosis of luteal cells.[9][10]

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The efficacy of different prostaglandin analogs is determined by their affinity for the FP receptor and their potency in activating downstream signaling pathways. The following tables summarize key quantitative data for a range of prostaglandin analogs, providing a basis for comparative analysis.

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

| PGF2α (Dinoprost) | FP | ~1[9] |

| EP1 | >1000 | |

| EP2 | >1000 | |

| EP3 | >1000 | |

| DP | >1000 | |

| IP | >1000 | |

| TP | >1000 | |

| Cloprostenol | FP | Similar to PGF2α[9] |

| Fluprostenol | FP | 3.2[2] |

| EP1 | 9540[2] | |

| EP3 | 3501[2] | |

| Latanoprost acid | FP | 98[2] |

| EP1 | 119[2] | |

| Bimatoprost acid | FP | 83[2] |

| EP1 | 95[2] | |

| EP3 | 387[2] | |

| Travoprost acid | FP | 35[2] |

| DP | 52,000[2] | |

| EP1 | 9540[2] | |

| EP3 | 3501[2] | |

| EP4 | 41,000[2] | |

| IP | >90,000[2] | |

| TP | 121,000[2] | |

| Tafluprost acid | FP | High affinity [No specific Ki value found] |

Table 1: Binding Affinities of Prostaglandin Analogs to Prostaglandin Receptors. This table presents the inhibitory constant (Ki) values, which represent the concentration of the ligand that binds to 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Compound | Cell Type/Assay | Potency (EC50, nM) |

| PGF2α (Dinoprost) | Bovine Luteal Cells (InsP3 production) | 36[3] |

| Fluprostenol | Human Ciliary Muscle Cells (PI Turnover) | 1.4[2] |

| Human Trabecular Meshwork Cells (PI Turnover) | 3.6[2] | |

| Latanoprost acid | FP Receptor (PI Turnover) | 32-124[2] |

| EP1 Receptor (PI Turnover) | 119[2] | |

| Bimatoprost acid | FP Receptor (PI Turnover) | 2.8-3.8[2] |

| EP1 Receptor (PI Turnover) | 2.7[2] | |

| Travoprost acid | Human Ciliary Muscle Cells (PI Turnover) | 1.4[2] |

| Human Trabecular Meshwork Cells (PI Turnover) | 3.6[2] |

Table 2: Functional Potencies of Prostaglandin Analogs. This table shows the half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Signaling Pathways in Prostaglandin-Induced Luteolysis

The binding of PGF2α or its analogs to the FP receptor on luteal cells triggers a well-defined signaling cascade. The primary pathway involves the activation of the Gαq subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[3][12] The resulting increase in intracellular calcium concentration is a key event in initiating luteolysis.[12][13] DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the luteolytic process.[11]

Recent studies have also implicated other signaling pathways in PGF2α-induced luteolysis, including the induction of endoplasmic reticulum (ER) stress and autophagy.[2]

Caption: PGF2α signaling pathway in luteal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the luteolytic activity of prostaglandin analogs.

In Vivo Luteolysis Induction Model (Ovine)

This protocol is adapted from a model developed in sheep to mimic natural luteolysis.[14]

Objective: To induce and study luteolysis in vivo by systemic pulsatile infusions of PGF2α.

Materials:

-

Mature ewes with confirmed regular estrous cycles.

-

Prostaglandin F2α (pharmaceutical grade).

-

Saline solution (sterile).

-

Infusion pump.

-

Intravenous catheters.

-

Blood collection tubes (for progesterone analysis).

-

Centrifuge.

Procedure:

-

Animal Preparation: Acclimatize ewes to handling and experimental conditions. Synchronize estrous cycles using standard protocols.

-

Catheterization: On the mid-luteal phase (e.g., day 10 post-estrus), surgically place catheters in the jugular vein for infusion and blood sampling.

-

PGF2α Infusion: Prepare a solution of PGF2α in sterile saline. A typical infusion rate is 20 μ g/min for 1 hour.[14]

-

Pulsatile Administration: Administer a series of 1-hour infusions at physiological intervals (e.g., every 3-4 hours). A minimum of five pulses is often required to consistently induce luteolysis.[14]

-

Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period and for several hours after the final infusion.

-

Progesterone Analysis: Centrifuge blood samples to separate plasma. Analyze plasma progesterone concentrations using a validated ELISA or RIA kit.

-

Data Analysis: Plot progesterone concentrations over time to assess the decline in luteal function. A significant and sustained decrease in progesterone indicates successful luteolysis.

Caption: Workflow for in vivo luteolysis induction.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a prostaglandin analog for the FP receptor.

Materials:

-

Cell membranes expressing the FP receptor (from transfected cells or corpus luteum tissue).

-

Radiolabeled PGF2α (e.g., [³H]PGF2α).

-

Unlabeled prostaglandin analog (competitor).

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and EDTA).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize FP receptor-expressing cells or tissue in a buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a series of tubes, add a constant amount of cell membranes and a constant concentration of radiolabeled PGF2α.

-

Competition: Add increasing concentrations of the unlabeled prostaglandin analog to the tubes. Include a tube with no competitor (total binding) and a tube with a high concentration of unlabeled PGF2α (non-specific binding).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression to fit the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to a prostaglandin analog.

Materials:

-

Luteal cells (primary culture or cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Prostaglandin analog.

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Plate luteal cells on glass coverslips or in a multi-well plate and culture until they reach the desired confluency.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the physiological salt solution for a specific time (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with the physiological salt solution to remove any extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the prostaglandin analog.

-

Stimulation: Add the prostaglandin analog at the desired concentration to the cells.

-

Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. For ratio-metric dyes like Fura-2, alternate the excitation wavelength and record the emission at a single wavelength.

-